molecular formula C11H11F3N2 B13589176 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13589176
M. Wt: 228.21 g/mol
InChI Key: WINLFBJAIXFLHV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C11H10F3N. It is part of a class of compounds known as indoles, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-indole with trifluoroacetaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring instead of an indole ring.

Uniqueness

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanamine

InChI

InChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3

InChI Key

WINLFBJAIXFLHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

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